Barbituric acid, 5-allyl-5-(1-methylbutyl)-, (S)-(-)-

Description

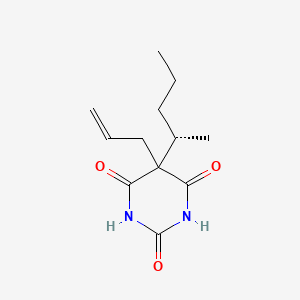

Barbituric acid, 5-allyl-5-(1-methylbutyl)-, (S)-(-)-, commonly known as secobarbital (S-enantiomer), is a short-acting barbiturate derivative used primarily as a sedative-hypnotic. Structurally, it features a barbituric acid core substituted at the 5-position with an allyl group and a 1-methylbutyl chain (). The stereochemistry of the (S)-(-)- enantiomer is critical to its pharmacological profile, as enantiomers of related barbiturates exhibit marked differences in potency and metabolic fate ().

Secobarbital is synthesized via the condensation of α-allyl-α-(1-methylbutyl)-malonic ester with urea, a standard method for barbiturate synthesis (). Its metabolic pathway in humans and dogs involves oxidation of the allyl group to yield two diastereoisomers of 5-allyl-5-(3-hydroxy-1-methylbutyl)barbituric acid (hydroxysecobarbital) and 5-(2,3-dihydroxypropyl)-5-(1-methylbutyl)barbituric acid (secodiol) (). These metabolites lack anesthetic activity, contributing to the drug’s short duration of action ().

Properties

CAS No. |

20224-45-7 |

|---|---|

Molecular Formula |

C12H18N2O3 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/t8-/m0/s1 |

InChI Key |

KQPKPCNLIDLUMF-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@H](C)C1(C(=O)NC(=O)NC1=O)CC=C |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Barbituric Acid Derivatives

The core synthetic strategy for preparing 5-allyl-5-(1-methylbutyl)-barbituric acid derivatives involves the alkylation of barbituric acid or its sodium salt with appropriate alkylating agents, typically halogenated compounds or chlorohydrins.

Starting Materials : Sodium 5-ethyl-5-phenyl barbiturate or related sodium salts of barbituric acid derivatives serve as nucleophilic substrates. For the target compound, sodium 5-allyl-5-(1-methylbutyl) barbiturate is used as the precursor.

Alkylating Agents : Chloroalkanols such as ethylene chlorohydrin or other haloalkanols are employed to introduce hydroxyalkyl groups at the N-1 position of the barbituric acid ring. For the 5-allyl-5-(1-methylbutyl) derivative, allyl and 1-methylbutyl groups are introduced at the 5-position via appropriate alkyl halides.

Reaction Conditions : The sodium salt is reacted with one molecular equivalent of the chloroalkanol in a suitable solvent such as methanol or ethanol. The mixture is heated under reflux or in an autoclave at elevated temperatures (e.g., 110°C) for extended periods (2 to 40 hours), facilitating substitution at the N-1 position.

Reaction Monitoring and Work-up : Sodium chloride precipitates as a byproduct and is removed by filtration. Unreacted alkylating agents are separated by distillation or solvent extraction. The crude product is purified by recrystallization from solvents such as benzene, ethanol, or dilute alcohols to obtain the desired hydroxyalkyl-substituted barbituric acid.

Conversion to Halogenated Derivatives

The hydroxyalkyl barbituric acid intermediate can be converted to corresponding chloro- or bromoalkyl derivatives by treatment with phosphorus halides such as phosphorus pentachloride (PCl5) or phosphorus tribromide (PBr3). This reaction is exothermic and releases hydrogen halide gas.

These halogenated intermediates serve as reactive species for further substitution reactions or salt formation.

Salt Formation and Purification

The barbituric acid derivatives are often isolated as sodium salts by treatment with sodium hydroxide in a stoichiometric ratio, enhancing solubility and facilitating further chemical transformations.

Purification involves recrystallization and washing with solvents like ethyl ether, benzene, or ligroin to remove impurities and achieve high purity (up to 99.5% as reported in related thiobarbituric acid derivatives).

Industrial Scale Synthesis

Large-scale preparation employs batch reactors with controlled temperature and stirring to ensure uniform reaction conditions.

The reaction mixture is typically poured into ice water to precipitate the product, followed by treatment with activated carbon to remove colored impurities and filtration.

Acidification with acetic acid or hydrochloric acid is used to precipitate the barbituric acid derivative from solution, which is then washed and dried at controlled temperatures (95–100°C for 48 hours) to yield the final product.

Representative Experimental Data

| Step | Conditions/Details | Outcome/Yield | Notes |

|---|---|---|---|

| Sodium salt drying | 140°C for 3 hours | Dried sodium barbiturate | Prepares reactive nucleophile |

| Reaction with chloroalkanol | Reflux in methanol or ethanol, 2–40 hours, 110°C | Formation of 1-(hydroxyalkyl)-5,5-disubstituted barbituric acid | Sodium chloride precipitates |

| Filtration and washing | Filtration to remove NaCl, washing with solvents | Crude product isolated | Purity improved by washing |

| Recrystallization | Benzene, ethanol, dilute alcohols | Pure hydroxyalkyl barbituric acid | Yields ~60% theoretical (varies by method) |

| Conversion to halogenated form | Treatment with PCl5 or PBr3 | Halogenated barbituric acid derivative | Exothermic, HCl or HBr evolved |

| Salt formation | Neutralization with NaOH | Sodium salt of barbituric acid derivative | Enhances solubility and stability |

| Industrial isolation | Precipitation in ice water, activated carbon treatment, acidification, filtration, drying | High purity product, e.g., 99.5% purity | Scalable method from patent literature |

Chemical Reaction Summary

The key reaction can be summarized as:

$$

\text{Sodium 5-allyl-5-(1-methylbutyl) barbiturate} + \text{Chloroalkanol} \xrightarrow{\text{Heat, MeOH}} \text{1-(hydroxyalkyl)-5-allyl-5-(1-methylbutyl) barbituric acid} + \text{NaCl}

$$

Followed by:

$$

\text{1-(hydroxyalkyl)-5-allyl-5-(1-methylbutyl) barbituric acid} + \text{PCl}_5 \rightarrow \text{1-(chloroalkyl)-5-allyl-5-(1-methylbutyl) barbituric acid} + \text{HCl}

$$

Research Outcomes and Analytical Data

Elemental analysis of synthesized compounds typically shows carbon and hydrogen percentages closely matching theoretical values (e.g., 60.85% C and 5.89% H vs. theoretical 60.86% C and 5.84% H).

Melting points of purified products are consistent with literature values, indicating successful synthesis and purity (e.g., melting point range 130–137°C for hydroxyalkyl derivatives).

High purity (up to 99.5%) is achievable via the described purification methods, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Condensation Reactions

This compound undergoes nucleophilic condensation at the C5 position. Key interactions include:

Mechanistically, the enolate form generated at C5 attacks electrophilic carbonyl carbons, facilitated by catalysts like Co₃O₄ or ionic liquids .

Hydrolysis

The barbiturate ring is susceptible to hydrolytic cleavage under specific conditions:

-

Acidic Hydrolysis : Yields 5-allyl-5-(1-methylbutyl)-malonic acid and urea derivatives.

-

Alkaline Hydrolysis : Produces water-soluble salts (e.g., sodium secobarbital, CID 23702657) via ring-opening at pH >10 .

Hydrolysis kinetics depend on temperature and pH, critical for assessing pharmaceutical stability .

Oxidation Reactions

Controlled oxidation modifies the allyl substituent:

Oxidation at the allyl group introduces carboxylic acid moieties, enabling further derivatization .

Enantioselective Alkylation

The (S)-configuration enables stereocontrolled transformations:

These reactions exploit the compound’s planar chirality for asymmetric synthesis of CNS-targeted analogs .

Esterification

The carboxylic acid derivative (106a ) undergoes esterification:

| Alcohol | Catalyst | Product (Yield) | Physical Properties |

|---|---|---|---|

| Isobutanol | H₂SO₄ | Isobutyl ester (109 ) | mp 124–126°C |

| Benzyl alcohol | H₂SO₄ | Benzyl ester (110 ) | mp 140–142°C |

| Propyl alcohol | H₂SO₄ | Propyl ester (111 ) | mp 138–140°C |

Ester derivatives improve lipid solubility for intravenous formulations .

Michael Addition

The enolate participates in 1,4-conjugate additions:

| Michael Acceptor | Conditions | Product | Yield |

|---|---|---|---|

| Nitroalkenes (e.g., 2a–k ) | H₂O, diethylamine | Pyrimidine derivatives (e.g., 3a–t ) | 76–99% |

| Chalcones (e.g., 100 ) | L-Proline, H₂O | Chromene hybrids (e.g., 101 ) | 95–98% |

Aqueous-phase reactions minimize solvent toxicity, aligning with green chemistry principles .

Thermal Stability

Paraldehyde solutions (30% w/v) withstand autoclaving (120°C, 4 hrs) without decomposition, confirming suitability for sterilizable injectable formulations .

Scientific Research Applications

Pharmaceutical Applications

Sedative and Anesthetic Uses

Secobarbital is primarily employed as a sedative and anesthetic in clinical settings. It induces drowsiness or sleep and is used to reduce psychological excitement or anxiety. Its rapid onset of action makes it effective for short-term procedures and in cases where quick sedation is necessary .

Comparison of Barbiturates

The following table compares Secobarbital with other barbiturates based on their medical uses and unique features:

| Compound Name | Chemical Formula | Medical Use | Unique Features |

|---|---|---|---|

| Secobarbital (5-allyl-5-(1-methylbutyl)-barbituric acid) | C12H18N2O3 | Insomnia, sedation | Fast onset; risk of dependence |

| Phenobarbital | C12H12N2O3 | Epilepsy | Long half-life; selective anticonvulsant |

| Amobarbital | C11H18N2O3 | Insomnia, sedation | Intermediate acting; less potent than Secobarbital |

| Pentobarbital | C11H18N2O3 | Sedation, euthanasia | Short acting; used in veterinary medicine |

Research Applications

Synthesis of Derivatives

Barbituric acid derivatives, including Secobarbital, have been synthesized for various biological applications. Research has shown that these derivatives can exhibit antimicrobial properties against different bacterial strains and fungi . For instance, derivatives have been developed that demonstrate significant activity against Gram-positive and Gram-negative bacteria.

Multicomponent Reactions

Secobarbital has also been involved in multicomponent reactions leading to the synthesis of complex heterocyclic compounds. These reactions are crucial for developing new pharmaceuticals with enhanced therapeutic profiles. Recent studies indicate that barbituric acid serves as a versatile building block in organic synthesis, enabling the creation of compounds with diverse biological activities .

Case Studies

-

Antimicrobial Activity Study

A study investigated the antimicrobial effects of various barbituric acid derivatives, including Secobarbital. The results indicated that certain derivatives exhibited potent activity against both fungal species and bacterial strains, suggesting potential applications in treating infections . -

Sedative Efficacy Evaluation

Clinical trials have assessed the efficacy of Secobarbital as a sedative in patients undergoing surgical procedures. The findings highlighted its effectiveness in inducing rapid sedation with manageable side effects when monitored properly . -

Photochemical Degradation Research

Research into the photochemical degradation of Secobarbital revealed insights into its stability under light exposure. This study is essential for understanding the compound's shelf life and safety in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Anesthetic Potency

- Secobarbital : Short-acting (<30 min in dogs), with metabolites devoid of activity ().

- Methohexital : The α-dl isomer exhibits 2–3× higher potency than enantiomers, highlighting stereochemical influence ().

- Surital : Comparable anesthetic potency to thiopental but lower cardiovascular toxicity in dogs ().

Toxicity

- Cardiovascular Effects: Secobarbital and Surital cause respiratory depression and secondary anoxia in dogs, but Surital induces fewer cardiac arrhythmias ().

- Gastric Protection : Ipronal (5-allyl-5-(β-hydroxypropyl)-barbituric acid) shows 2× greater anti-ulcer activity than diallylbarbituric acid in rats ().

Biological Activity

Barbituric acid derivatives, particularly 5-allyl-5-(1-methylbutyl)-barbituric acid , are notable for their diverse biological activities. This compound, a member of the barbiturate class, exhibits significant pharmacological properties primarily due to its interaction with the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and potential side effects.

Chemical Structure and Properties

The molecular formula of 5-allyl-5-(1-methylbutyl)-barbituric acid is with a molecular weight of approximately 225.27 g/mol. The structure features a pyrimidinetrione core with an allyl group and a branched alkyl substituent at the 5-position, influencing its solubility and receptor interaction profiles.

GABA Receptor Modulation : Like other barbiturates, 5-allyl-5-(1-methylbutyl)-barbituric acid acts primarily as a GABA receptor modulator . It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased sedation and anxiolytic effects. This mechanism is crucial for its use in anesthetic applications .

Sedative and Anesthetic Properties : Research indicates that this compound exhibits sedative properties similar to those of traditional barbiturates. Studies have shown effective anesthetic activity when administered in specific solvent solutions like paraldehyde, demonstrating its potential for clinical use in anesthesia .

1. Sedative and Hypnotic Effects

The sedative properties of 5-allyl-5-(1-methylbutyl)-barbituric acid make it suitable for use as a hypnotic agent. Clinical studies suggest that formulations containing this compound can induce sleep effectively with a relatively short duration of action compared to other barbiturates like pentobarbital .

2. Antimicrobial Activity

Preliminary investigations have indicated potential antimicrobial properties against various pathogens. The compound's structural characteristics may contribute to its effectiveness against certain bacterial strains, although further research is necessary to clarify these effects and their underlying mechanisms .

Case Study 1: Anesthetic Efficacy

A study evaluating the anesthetic efficacy of a 30% solution of 5-allyl-5-(1-methylbutyl)-barbituric acid in paraldehyde demonstrated significant hypnotic effects when administered intramuscularly in animal models. The results indicated that the compound could achieve desired levels of anesthesia with minimal discomfort .

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that formulations containing this barbiturate exhibited varying degrees of antimicrobial activity. The compound's effectiveness was noted particularly against Gram-positive bacteria, warranting further exploration into its therapeutic potential in treating infections .

Data Tables

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.